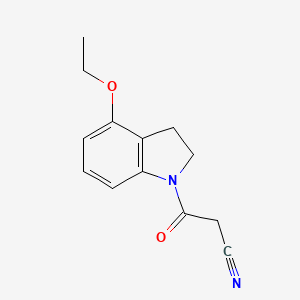

3-(4-Ethoxyindolin-1-yl)-3-oxopropanenitrile

Descripción general

Descripción

3-(4-Ethoxyindolin-1-yl)-3-oxopropanenitrile (EIPN) is a synthetically produced compound that has been studied for its potential applications in a variety of scientific research fields. It is a cyclic nitrile that is composed of an indole ring, an ethoxy group, and a nitrile group. This compound is known to have a wide range of biochemical and physiological effects and has been used in laboratory experiments to study its mechanism of action and its potential applications.

Aplicaciones Científicas De Investigación

Manganese(III) Acetate-Based Oxidative Cyclizations

A study by Yılmaz et al. (2005) discusses the oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes mediated by manganese(III) acetate, leading to the synthesis of 4,5-dihydrofuran-3-carbonitriles containing heterocycles. This method highlights the potential of 3-oxopropanenitriles in constructing complex heterocyclic structures with good yields, emphasizing the synthetic versatility of these compounds in organic chemistry (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Rhodium-Catalyzed C-H Activation/Annulation

Zhou et al. (2017) developed rhodium-catalyzed oxidative annulation reactions of 3-(1H-indol-3-yl)-3-oxopropanenitriles with internal alkynes. This process facilitates the synthesis of substituted carbazoles and fused carbazole derivatives, showcasing the compound's utility in the formation of complex nitrogen-containing heterocycles. The study presents an innovative approach to cycloaddition reactions, contributing to the field of catalytic heterocycle synthesis (Zhou, Li, & Wang, 2017).

Synthesis and Use as Precursors for Heterocyclic Compounds

Fadda et al. (2014) review the synthesis methods and reactivity of 3-(1H-indol-3-yl)-3-oxopropanenitrile, providing insights into its role as a precursor for various heterocyclic compounds. The review elaborates on recent progress in utilizing this compound for the generation of diverse heterocycles, underscoring its importance in synthetic organic chemistry and drug discovery (Fadda, El‐Mekabaty, Mousa, & Elattar, 2014).

Antimicrobial Activity of Novel Derivatives

Hassanin and Ibrahim (2012) explored the chlorination, bromination, and condensation reactions of a related compound, 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid. Their research into novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones, derived from the parent compound, included an assessment of their in vitro antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Hassanin & Ibrahim, 2012).

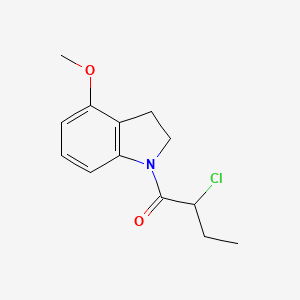

Electrochemically Catalyzed Amino-Oxygenation of Styrenes

Liang et al. (2016) report on the efficient electrochemical amino-oxygenation of styrenes for the synthesis of 3-methoxyindolines and 3-ethoxyindoline, showcasing an environmentally benign methodology. This study demonstrates the compound's role in innovative synthetic approaches, contributing to green chemistry practices (Liang, Zeng, Luo, Ren, Tian, Sun, & Little, 2016).

Propiedades

IUPAC Name |

3-(4-ethoxy-2,3-dihydroindol-1-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-17-12-5-3-4-11-10(12)7-9-15(11)13(16)6-8-14/h3-5H,2,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTULZGGQMIEEAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1CCN2C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-amine](/img/structure/B1477094.png)

![1-Oxa-9-azaspiro[5.5]undecan-9-amine](/img/structure/B1477095.png)

![(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)(piperidin-2-yl)methanone](/img/structure/B1477096.png)

![3-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477097.png)

![2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1477098.png)

![(E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid](/img/structure/B1477099.png)

![3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477103.png)

![1-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477104.png)

![2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)butan-1-one](/img/structure/B1477105.png)

![3-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477106.png)

![2-(Methylamino)-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477107.png)

![2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1477113.png)

![3-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477114.png)